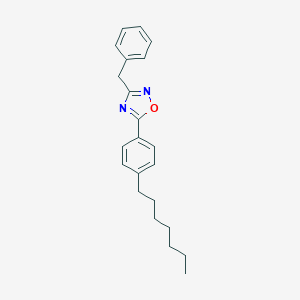![molecular formula C25H17ClN2O2 B401527 (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine](/img/structure/B401527.png)
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, a furan ring, and a chlorinated phenyl group, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-chloro-2-methylphenyl)furan-2-carbaldehyde with 2-phenyl-1,3-benzoxazol-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine
- N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine
Uniqueness
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine is unique due to the presence of both a chlorinated phenyl group and a furan ring, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C25H17ClN2O2 |
|---|---|
Molekulargewicht |
412.9g/mol |
IUPAC-Name |
1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine |
InChI |
InChI=1S/C25H17ClN2O2/c1-16-13-18(26)7-10-21(16)23-12-9-20(29-23)15-27-19-8-11-24-22(14-19)28-25(30-24)17-5-3-2-4-6-17/h2-15H,1H3 |
InChI-Schlüssel |
ASAOXEJQDOWNDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]-5-undecyl-1,2,4-oxadiazole](/img/structure/B401444.png)
![5-(4-BROMOPHENYL)-3-[4'-(HEXYLOXY)-[1,1'-BIPHENYL]-4-YL]-1,2,4-OXADIAZOLE](/img/structure/B401445.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B401446.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-hexylphenyl)-1,2,4-oxadiazole](/img/structure/B401449.png)
![3-[4'-(hexyloxy)[1,1'-biphenyl]-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole](/img/structure/B401451.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B401457.png)
![5-(4-Hexylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401458.png)
![5-[4-(Heptyloxy)phenyl]-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401459.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401460.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4'-methoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B401461.png)


![3-Benzyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401465.png)

